9H-Purine-6,8-diamine
CAS No.: 28128-33-8
Cat. No.: VC0004808
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28128-33-8 |
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Molecular Formula | C5H6N6 |
Molecular Weight | 150.14 g/mol |
IUPAC Name | 7H-purine-6,8-diamine |
Standard InChI | InChI=1S/C5H6N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H5,6,7,8,9,10,11) |
Standard InChI Key | PFUVOLUPRFCPMN-UHFFFAOYSA-N |
SMILES | C1=NC(=C2C(=N1)N=C(N2)N)N |
Canonical SMILES | C1=NC(=C2C(=N1)N=C(N2)N)N |
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 7H-purine-6,8-diamine, with a canonical SMILES representation of C1=NC(=C2C(=N1)N=C(N2)N)N
. Key properties include:
Property | Value | Source |
---|---|---|
Molecular formula | C₅H₆N₆ | |
Average mass | 150.14 g/mol | |
Hydrogen bond donors | 3 | |
Hydrogen bond acceptors | 5 | |
Topological polar surface area | 92.5 Ų |
Stereochemical Variations
While the parent compound lacks stereocenters, derivatives such as 8-aminoadenosine (C₁₀H₁₄N₆O₄) exhibit defined stereochemistry at the ribose moiety . For example, 8-(6-aminohexyl)aminoadenosine 5′-monophosphate lithium salt (C₁₆H₂₈LiN₇O₇P) contains a phosphonopentofuranosyl group with variable stereochemical configurations .
Synthesis and Derivative Development
Core Synthesis Strategies
The synthesis of 9H-purine-6,8-diamine derivatives typically begins with halogenated pyrimidines or purines. A common approach involves nucleophilic substitution at the C6 position using diamines or aryl amines under microwave-assisted conditions to enhance reaction efficiency . For instance:
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Step 1: Chlorination of hypoxanthine with POCl₃ and DIPEA yields 2,6-dichloropurine .
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Step 2: Sequential amination at C6 and C8 positions using alkyl/aryl amines .
Key Derivatives and Modifications
Recent advances focus on C6 and C8 functionalization to improve bioavailability and target specificity:
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N6-methyl derivatives (e.g., C₆H₈N₆, m/z 164.08) exhibit enhanced metabolic stability .
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8-Arylalkyl substitutions (e.g., 8-(4-phenoxyphenyl)) increase cytotoxicity in cancer cell lines .
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Phosphate conjugates (e.g., lithium salts) improve aqueous solubility for in vivo applications .
Biological Activity and Mechanisms
Anticancer Properties
9H-Purine-6,8-diamine derivatives demonstrate potent cytotoxic effects across multiple cancer models:
Derivative | Cell Line (IC₅₀, μM) | Reference |
---|---|---|
6-(4-phenoxyphenyl) | Huh7 (2.1) | |
N8-phenyl analog | HCT116 (3.8) | |
9-cyclopentyl | HCC827 (0.9) |
Mechanistically, these compounds inhibit kinases (e.g., EGFR T790M) and disrupt DNA topoisomerase II activity, inducing apoptosis .
Adenine Receptor Modulation
As an adenine receptor agonist, 9H-purine-6,8-diamine binds human receptors with high affinity (Kᵢ = 34.1 nM), surpassing rodent analogs by 190-fold . This selectivity underpins its potential in neurodegenerative disease models, where it reduces tau protein aggregation .
Antimicrobial and Anti-inflammatory Effects
Emerging data suggest broad-spectrum activity:
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Antibacterial: Disrupts folate biosynthesis in E. coli (MIC = 8 μg/mL) .
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Anti-inflammatory: Inhibits COX-2 (IC₅₀ = 12 μM) via purinergic signaling .
Pharmacological Applications
Oncology
Derivatives like 9e (9-cyclopentyl-N²-(4-(4-methylpiperazin-1-yl)phenyl)-N⁸-phenyl-9H-purine-2,8-diamine) achieve complete tumor regression in HCC827 xenografts at 5 mg/kg doses . Structural optimization has focused on reducing off-target kinase interactions while maintaining potency against resistant mutations .
Neurological Disorders
8-Aminoadenine analogs show promise in Alzheimer’s models by degrading aberrant proteins via Hsp90 inhibition . The lithium salt of 8-(6-aminohexyl)aminoadenosine 5′-monophosphate enhances blood-brain barrier permeability .
Recent Advances and Future Directions
Synthetic Innovations
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Microwave-assisted synthesis reduces reaction times from 24 h to 4 h while improving yields (>90%) .
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Isotope-labeled analogs (e.g., [¹⁵N₄]-core) enable precise pharmacokinetic tracking via mass spectrometry .
Targeted Drug Delivery
Nanoparticle formulations of 9H-purine-6,8-diamine derivatives are under development to mitigate systemic toxicity. Preliminary data show a 3-fold increase in tumor accumulation compared to free drug .
Clinical Trials
Phase I trials for N6,N8-diethyl-9H-purine-6,8-diamine (C₉H₁₄N₆) are ongoing in non-small cell lung cancer, with preliminary results indicating a favorable safety profile .
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